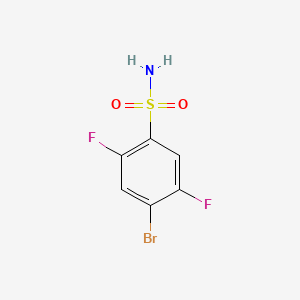

4-Bromo-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINSVLXUGHJBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378345 | |

| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214209-98-0 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214209-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,5-difluorobenzenesulfonamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a key intermediate in synthetic chemistry. Its utility is noted in the construction of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring, combined with the reactive sulfonamide group, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a summary of its known chemical properties, an inferred synthetic protocol, and discusses its potential applications based on the activities of structurally related compounds.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 214209-98-0 | [1] |

| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |

| Molecular Weight | 272.07 g/mol | [1] |

| Melting Point | 167-169 °C | [1] |

| Appearance | Inferred to be a crystalline solid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Hazard Information: This compound is classified as an irritant.[1] Appropriate personal protective equipment should be used during handling.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic route can be inferred from the preparation of its N-cyclopropyl derivative.[2] The synthesis is a two-step process starting from 2-bromo-1,4-difluorobenzene.

Inferred Synthesis Pathway

The proposed synthesis involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene to form the intermediate 4-bromo-2,5-difluorobenzenesulfonyl chloride, followed by amination to yield the final product.

Experimental Protocols

Step 1: Preparation of 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Intermediate)

-

Reactants: 2-Bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane.

-

Procedure (based on a similar synthesis[2]):

-

Dissolve 2-bromo-1,4-difluorobenzene in dichloromethane.

-

Cool the solution to a low temperature (e.g., 0 °C).

-

Slowly add chlorosulfonic acid to the cooled solution.

-

Allow the reaction mixture to stir at room temperature.

-

Upon completion, the product can be extracted.

-

Step 2: Preparation of this compound

-

Reactants: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Ammonia (or an ammonia source like ammonium hydroxide), Triethylamine (as a base), Dichloromethane.

-

Procedure (inferred from N-cyclopropyl derivative synthesis[2]):

-

Combine the sulfonyl chloride intermediate and a suitable base such as triethylamine in dichloromethane.

-

Introduce ammonia gas or an aqueous solution of ammonium hydroxide to the mixture.

-

Stir the reaction mixture until the reaction is complete.

-

The final product can be purified through crystallization.

-

Spectroscopic Characterization

Specific spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural verification and to establish a reference dataset.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Sulfonamide Moiety: The N-H protons are acidic and can be deprotonated with a base. The nitrogen can also act as a nucleophile.

-

Aromatic Ring: The fluorine and bromine substituents influence the electron density of the ring, making it a candidate for various aromatic substitution reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, allowing for the synthesis of more complex derivatives.

Applications in Drug Discovery

While there are no specific drugs identified as being directly synthesized from this compound, its structural motifs are present in various biologically active molecules. The broader class of sulfonamides is known for a wide range of therapeutic applications.

Compounds similar to this compound have been investigated for their potential in treating conditions like hepatitis C and cancer by inhibiting specific enzymes.[2] For instance, certain sulfonamide derivatives have been shown to inhibit the non-nucleoside thumb pocket 2 of HCV NS5B polymerase.[2] The structural features of this compound may enhance its efficacy in such biological applications.[2] It is also considered a valuable intermediate for the synthesis of pharmaceuticals targeting viral infections or cancer.[2]

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed characterization data is not widely available, its synthesis is feasible through established chemical transformations. The presence of multiple reactive sites on the molecule makes it a versatile building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide: 4-Bromo-2,5-difluorobenzenesulfonamide

CAS Number: 214209-98-0

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available physicochemical properties with generalized experimental protocols and potential applications based on the well-established chemistry of related sulfonamides. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 214209-98-0 | Fluorochem |

| Molecular Formula | C₆H₄BrF₂NO₂S | Fluorochem[1] |

| Molecular Weight | 272.06 g/mol | Fluorochem[1] |

| Physical State | Solid | Fluorochem[1] |

| Purity | ≥98.0% | Fluorochem[1] |

| IUPAC Name | This compound | Fluorochem[1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)S(=O)(=O)N)F)Br | Fluorochem[1] |

| InChI Key | MINSVLXUGHJBPH-UHFFFAOYSA-N | Fluorochem[1] |

Experimental Protocols

General Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Sulfination and Amination

This two-step, one-pot procedure describes the conversion of an aryl bromide to the corresponding sulfonamide.

Step 1: Palladium-Catalyzed Sulfination

-

To a reaction vessel, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add a sulfinating agent, such as sodium metabisulfite (Na₂S₂O₅, 2.0 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

-

The reaction is carried out in a biphasic solvent system, such as toluene/water (1:1).

-

The mixture is heated, typically between 80-110 °C, and stirred vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the resulting aryl sulfinate is not isolated and is used directly in the next step.

Step 2: In Situ Amination

-

To the reaction mixture containing the aryl sulfinate, add an amine (1.2 eq.) and an oxidizing agent, such as N-chlorosuccinimide (NCS, 1.2 eq.).

-

The reaction is stirred at room temperature for 1-3 hours.

-

After the reaction is complete, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired aryl sulfonamide.

Potential Applications and Research Workflow

While specific biological activities of this compound have not been documented, the sulfonamide functional group is a well-known pharmacophore.[2][3][4] Sulfonamides are integral to the development of a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The presence of bromo- and difluoro- substituents on the phenyl ring provides opportunities for further chemical modification and may influence the compound's pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates a logical workflow for the investigation of a novel sulfonamide compound like this compound in a drug discovery context.

Caption: A logical workflow for the synthesis, characterization, and potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic route for the preparation of 4-bromo-2,5-difluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the necessary precursors, reagents, and a comprehensive two-step experimental protocol, complete with quantitative data and a logical workflow diagram to support laboratory-scale synthesis.

Core Synthesis Strategy

The synthesis of this compound is primarily achieved through a two-step process commencing with a substituted benzene derivative. The initial step involves the introduction of a sulfonyl chloride group onto the aromatic ring, which is subsequently converted to the desired sulfonamide.

The key starting material for this synthesis is 1-bromo-2,5-difluorobenzene . This precursor undergoes a chlorosulfonation reaction to yield the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride . The final step involves the amidation of this sulfonyl chloride to produce this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Typical Yield |

| 1 | Chlorosulfonation | 1-Bromo-2,5-difluorobenzene | Chlorosulfonic acid | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 1 : 4 | ~75-85% |

| 2 | Amidation | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Aqueous Ammonia | This compound | 1 : 10 | ~80-90% |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-bromo-2,5-difluorobenzene.

Materials:

-

1-Bromo-2,5-difluorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,5-difluorobenzene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (4.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,5-difluorobenzenesulfonyl chloride.

-

The crude product can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of this compound

This procedure outlines the amidation of 4-bromo-2,5-difluorobenzenesulfonyl chloride.

Materials:

-

4-Bromo-2,5-difluorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Water

-

1M Hydrochloric acid

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride (1.0 equivalent) from the previous step in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of cold aqueous ammonia (approximately 10 equivalents) to the stirred solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer. Wash the organic layer with water, followed by 1M hydrochloric acid to remove any remaining ammonia, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Synthesis Workflow Diagram

The logical relationship of the synthesis process is illustrated in the following diagram:

Caption: Synthetic pathway for this compound.

Structural Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines the compound's physicochemical properties, a proposed synthetic pathway, and a theoretical examination of its spectral characteristics.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonamide with the molecular formula C₆H₄BrF₂NO₂S. Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.

| Property | Value | Source |

| CAS Number | 214209-98-0 | N/A |

| Molecular Formula | C₆H₄BrF₂NO₂S | N/A |

| Molecular Weight | 272.07 g/mol | N/A |

| Melting Point | 167-169 °C | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-1,4-difluorobenzene. The initial step involves the chlorosulfonation of the benzene ring to form the key intermediate, 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate can be achieved by the electrophilic substitution of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid.

-

Materials: 2-bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane (CH₂Cl₂), Ice, Water, Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a fume hood, dissolve 2-bromo-1,4-difluorobenzene in dichloromethane and cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization or used directly in the next step.

-

Synthesis of this compound

The final product is synthesized by the reaction of the sulfonyl chloride intermediate with an ammonia source.

-

Materials: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Concentrated aqueous ammonia (NH₄OH), Tetrahydrofuran (THF) or a similar inert solvent, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable solvent such as THF.

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

If necessary, acidify the aqueous layer with dilute HCl to precipitate any remaining product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization.

-

Structural and Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Doublet of doublets | 1H | Aromatic C-H |

| ~7.2 - 7.6 | Doublet of doublets | 1H | Aromatic C-H |

| ~5.0 - 6.0 | Broad Singlet | 2H | SO₂NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d) | C -F |

| ~150 - 155 (d) | C -F |

| ~130 - 140 | C -SO₂ |

| ~120 - 125 | C -H |

| ~115 - 120 | C -H |

| ~110 - 115 | C -Br |

Note: 'd' denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, S=O, C-F, and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H stretch | Sulfonamide (NH₂) |

| ~1330 - 1370 | Asymmetric S=O stretch | Sulfonamide (SO₂) |

| ~1150 - 1180 | Symmetric S=O stretch | Sulfonamide (SO₂) |

| ~1200 - 1300 | C-F stretch | Aryl-F |

| ~500 - 600 | C-Br stretch | Aryl-Br |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the sulfonamide group (SO₂NH₂) and halogen atoms.

| m/z | Fragment Ion |

| 271/273 | [M]⁺ |

| 191/193 | [M - SO₂NH₂]⁺ |

| 112 | [C₆H₂F₂]⁺ |

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. While a detailed experimental protocol and definitive spectral data are not yet widely available, the information presented herein, based on established chemical principles and data from related compounds, offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

Technical Guide: Physicochemical and Biological Profile of 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its known physical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its potential biological activity through the lens of carbonic anhydrase inhibition, a known target for the benzenesulfonamide scaffold. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Physical and Chemical Characteristics

This compound is a solid organic compound. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.

Quantitative Physical Data

A summary of the key physical and chemical properties for this compound (CAS Number: 214209-98-0) is presented in Table 1.[1] It is important to note that while the molecular formula, molecular weight, and melting point are experimentally determined, the boiling point, density, and solubility are predicted values due to the limited availability of experimental data in published literature.

| Property | Value | Source |

| CAS Number | 214209-98-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₄BrF₂NO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 272.07 g/mol | --INVALID-LINK--[1] |

| Melting Point | 167-169 °C | --INVALID-LINK--[1] |

| Boiling Point | Predicted: ~350-450 °C | QSAR Models |

| Density | Predicted: ~1.8-2.0 g/cm³ | QSAR Models |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | QSAR Models |

| Appearance | Solid | General knowledge |

Note: Predicted values are based on Quantitative Structure-Activity Relationship (QSAR) models and may not reflect experimentally determined values.[2][3]

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of aromatic sulfonamides, which are applicable to this compound.

Synthesis of Aromatic Sulfonamides

The synthesis of aromatic sulfonamides can be achieved through various methods. A common and effective approach involves the reaction of an arylsulfonyl chloride with an amine.[4][5][6]

General Procedure:

-

Reaction Setup: A solution of the primary or secondary amine is prepared in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A base, typically a tertiary amine like triethylamine or pyridine, is added to the amine solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.

-

Sulfonyl Chloride Addition: The arylsulfonyl chloride (in this case, 4-bromo-2,5-difluorobenzenesulfonyl chloride) is dissolved in the same solvent and added dropwise to the stirred amine solution at a controlled temperature, often 0 °C to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure aromatic sulfonamide.

Below is a visual representation of the general synthesis workflow.

Caption: General workflow for the synthesis of aromatic sulfonamides.

Characterization of Aromatic Sulfonamides

The identity and purity of the synthesized this compound can be confirmed using a variety of standard analytical techniques.

Common Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR spectroscopy provides information about the carbon skeleton.

-

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

Melting Point Analysis: The melting point of a solid compound is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Biological Activity and Signaling Pathway

While specific biological studies on this compound are not widely reported, the benzenesulfonamide scaffold is a well-established pharmacophore known for its inhibitory activity against carbonic anhydrases (CAs).[7][8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some types of cancer.[8]

The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[9][10] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby blocking the catalytic activity of the enzyme.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

Caption: Simplified signaling pathway of carbonic anhydrase inhibition.

Conclusion

This compound is a halogenated aromatic sulfonamide with defined physical properties. While comprehensive experimental data for all its characteristics are not yet available, this guide provides a solid foundation of its known attributes and the general experimental procedures for its handling and synthesis. The established role of the benzenesulfonamide core as a carbonic anhydrase inhibitor suggests a promising avenue for the biological investigation of this compound. Further research is warranted to fully elucidate its physicochemical properties and explore its potential therapeutic applications.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsynthchem.com [jsynthchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a likely synthetic pathway with experimental protocols for key steps, and discusses its potential applications based on the known biological activities of structurally related compounds.

Core Compound Properties

This compound is a substituted aromatic sulfonamide. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 272.07 g/mol | [1] |

| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |

| CAS Number | 214209-98-0 | [1] |

| Melting Point | 167-169 °C | [1] |

| Physical State | Solid | |

| Hazard Classification | Irritant, Corrosive (Causes severe skin burns and eye damage) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound logically proceeds via a two-step process starting from 1-bromo-2,5-difluorobenzene. The first step involves the formation of the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride, which is then subsequently reacted with ammonia to yield the final sulfonamide.

Logical Synthesis Workflow

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

The formation of the sulfonyl chloride intermediate is a critical step. While a specific detailed protocol for the synthesis of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 1-bromo-2,5-difluorobenzene was not found, a general and widely used method for the chlorosulfonation of aromatic compounds is presented below. This protocol is based on established chemical principles for such transformations.

Experimental Protocol: Chlorosulfonation of 1-Bromo-2,5-difluorobenzene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reactant Charging: Charge the flask with 1-bromo-2,5-difluorobenzene.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude 4-bromo-2,5-difluorobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and dichloromethane). The pure product is a solid with a melting point of 38-42 °C.[3]

Properties of the Intermediate:

| Property | Value | Reference |

| Molecular Weight | 291.50 g/mol | [3] |

| Molecular Formula | C₆H₂BrClF₂O₂S | [3] |

| CAS Number | 207974-14-9 | [3] |

| Melting Point | 38-42 °C | [3] |

Step 2: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia. A specific, detailed protocol for this exact transformation was not available in the searched literature. However, the following is a general and reliable method for the synthesis of primary sulfonamides from sulfonyl chlorides.

Experimental Protocol: Amination of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, dissolve 4-bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran, dioxane, or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is typically exothermic.

-

Reaction Progression: Stir the reaction mixture at room temperature for a few hours. The completion of the reaction can be monitored by TLC.

-

Work-up: If an aqueous ammonia solution was used, dilute the reaction mixture with water. The product, being a solid, should precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Potential Applications and Biological Significance

While specific biological activities for this compound have not been extensively reported, its structural motifs—the sulfonamide group and the polyhalogenated benzene ring—are present in numerous biologically active molecules. This suggests potential areas for its application in drug discovery and development.

Inferred Potential Biological Activities

Caption: Inferred biological activities based on structural motifs.

-

As a Pharmaceutical Intermediate: The primary and most immediate application of this compound is as a building block in organic synthesis. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the sulfonamide group can be further modified, allowing for the creation of a diverse library of compounds for screening. Fluorinated heterocyclic compounds, in particular, are of great interest in drug development for their ability to enhance metabolic stability and bioavailability.[1]

-

Potential as an Enzyme Inhibitor: The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial agents and inhibitors of enzymes like carbonic anhydrases and proteases. Research on structurally similar compounds suggests that they may act as inhibitors of enzymes such as the hepatitis C virus (HCV) NS5B polymerase.[4]

-

Anticancer and Antiviral Research: The strategic placement of fluorine and bromine atoms on the benzene ring can significantly alter the electronic properties and lipophilicity of the molecule. These modifications can lead to enhanced binding affinity to biological targets and improved membrane permeability, which are desirable properties for antiviral and anticancer drug candidates.[1][4]

References

stability and storage of 4-Bromo-2,5-difluorobenzenesulfonamide

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for determining the stability and optimal storage conditions for this compound. Given the absence of specific public stability data for this compound, this document outlines a robust framework based on established guidelines for sulfonamides and related chemical structures. It is intended to equip researchers and drug development professionals with the necessary protocols to generate reliable stability data.

Recommended Storage Conditions

To ensure the chemical integrity of this compound, it is recommended to store it in a well-sealed container, protected from light and moisture. Standard recommended storage conditions are in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered to minimize degradation. The solid-state is generally more stable than solutions.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary site for degradation is the sulfonamide linkage, which can be susceptible to hydrolysis. The aromatic ring may also undergo degradation, particularly under oxidative and photolytic stress.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1] A target degradation of 5-20% is generally considered appropriate for these studies.[2]

Forced Degradation Studies

-

Acid Hydrolysis:

-

Dissolve a known amount of this compound in 0.1 N HCl to achieve a concentration of approximately 1 mg/mL.[2]

-

Heat the solution at 60°C for 24 hours.[2]

-

Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[2]

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.[2]

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]

-

-

Base Hydrolysis:

-

Dissolve a known amount of the compound in 0.1 N NaOH to achieve a concentration of approximately 1 mg/mL.

-

Maintain the solution at 60°C for 24 hours.

-

Withdraw samples at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation (Solid State):

-

Photostability Testing:

-

Expose a known amount of the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[2]

-

A control sample should be kept in the dark under the same temperature conditions.[2]

-

Analyze the samples by HPLC at appropriate time intervals.

-

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted according to ICH guidelines.[3]

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

-

Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH.[4]

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

The frequency of testing should be sufficient to establish the stability profile. For a proposed shelf life of at least 12 months, testing at long-term conditions should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[5]

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[1]

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector is typically used.[1]

-

Column: A C18 column is commonly employed for sulfonamides.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) can be used.[1]

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducibility.[1]

-

Sample Preparation: Samples from forced degradation studies should be neutralized if necessary and diluted with the mobile phase. Filtration through a 0.45 µm membrane filter before injection is recommended.[1]

-

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, accuracy, precision, linearity, and robustness.[1]

Data Presentation

Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.[2]

Table 1: Forced Degradation Study Results

| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 24 hours | ||||

| 0.1 N NaOH (60°C) | 24 hours | ||||

| 3% H₂O₂ (RT) | 24 hours | ||||

| Heat (105°C, solid) | 24 hours | ||||

| Photolytic | 1.2 M lux hrs |

Table 2: Long-Term Stability Data (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |

| 0 | |||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| 18 | |||

| 24 |

Table 3: Accelerated Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |

| 0 | |||

| 1 | |||

| 3 | |||

| 6 |

References

An In-Depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in research and drug development. The document details its physicochemical properties, safety information, synthesis protocols, and potential biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 214209-98-0 | [1][2][3] |

| Molecular Formula | C₆H₄BrF₂NO₂S | [1][2] |

| Molecular Weight | 272.07 g/mol | [3] |

| Melting Point | 167-169 °C | [1] |

| IUPAC Name | This compound | [2] |

Safety and Toxicology

While a complete Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and general knowledge of halogenated aromatics can provide guidance on its safe handling. The primary precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, is classified as a corrosive solid, indicating that the sulfonamide derivative should be handled with care.

General Hazards of Structurally Related Compounds:

-

Brominated Aromatic Compounds: Long-term exposure to some polybrominated aromatic compounds has been associated with changes leading to porphyria and potential hepatotoxicity. The acute toxicity of many of these compounds is considered low, with LD50 values often exceeding 1 g/kg.[4]

-

Fluorinated Benzenesulfonamides: These compounds are generally considered to be of interest for their biological activity rather than their inherent toxicity in a research setting. However, as with all chemicals, appropriate personal protective equipment should be used.

-

General Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process, starting from 2-bromo-1,4-difluorobenzene. The following is a general experimental protocol based on the synthesis of a closely related analog, N-cyclopropyl-4-bromo-2,5-difluorobenzenesulfonamide.[5]

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene.

Methodology:

-

Dissolve 2-bromo-1,4-difluorobenzene in a suitable anhydrous solvent such as dichloromethane in a reaction vessel equipped with a stirring mechanism and under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add chlorosulfonic acid to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

The final step is the amination of the sulfonyl chloride with an ammonia source.

Methodology:

-

Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in an anhydrous solvent like dichloromethane.

-

In a separate vessel, prepare a solution of aqueous ammonia.

-

Cool the sulfonyl chloride solution to 0-5 °C.

-

Slowly add the ammonia solution to the stirred sulfonyl chloride solution. A base such as triethylamine can be added to neutralize the hydrochloric acid formed during the reaction.[5]

-

Allow the reaction to proceed at room temperature for several hours.

-

After the reaction is complete, dilute the mixture with water and separate the organic layer.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Biological Activity and Potential Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine atoms can enhance properties such as metabolic stability and binding affinity to biological targets.[6][7]

Carbonic Anhydrase Inhibition

A primary area of investigation for fluorinated benzenesulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs).[8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10]

The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of the enzyme.[11] The substituents on the benzene ring modulate the binding affinity and selectivity for different CA isoforms.

Other Potential Activities

-

Anticancer and Antiviral Applications: Structurally related sulfonamides have been investigated for their potential as anticancer and antiviral agents.[5] For instance, some sulfonamides act as inhibitors of the non-nucleoside thumb pocket 2 HCV NS5B polymerase, an enzyme crucial for the replication of the Hepatitis C virus.[5]

-

Inhibition of Protein Fibrillation: Certain fluorinated sulfonamide compounds have been shown to inhibit the fibrillation of proteins like insulin, α-synuclein, and Aβ. This suggests a potential therapeutic application in amyloid-related disorders such as Parkinson's and Alzheimer's diseases.[12]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structural features suggest a strong potential for biological activity, particularly as an inhibitor of carbonic anhydrases. Further research is warranted to fully elucidate its pharmacological profile, toxicological properties, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the applications of this and related compounds in drug discovery and development.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. epublications.vu.lt [epublications.vu.lt]

Commercial Suppliers and Technical Guide for 4-Bromo-2,5-difluorobenzenesulfonamide

For researchers, scientists, and professionals in drug development, 4-Bromo-2,5-difluorobenzenesulfonamide is a valuable chemical intermediate. Its fluorinated and brominated benzene sulfonamide structure makes it a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth overview of its commercial availability, key technical data, synthesis protocols, and potential applications.

Commercial Availability

This compound (CAS No. 214209-98-0) and its immediate precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9), are available from a number of commercial suppliers specializing in research chemicals and building blocks for the pharmaceutical industry. The table below summarizes some of the key suppliers.

| Supplier | Product Name | CAS Number | Additional Notes |

| Matrix Scientific | This compound | 214209-98-0 | A primary supplier of this specific sulfonamide. |

| Santa Cruz Biotechnology | This compound | 214209-98-0 | Offers the compound for proteomics research. |

| Fluorochem | This compound | 214209-98-0 | Lists the compound in their catalog of fluorinated building blocks. |

| Sigma-Aldrich (Merck) | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | A key supplier of the direct precursor to the target compound. |

| Alfa Aesar (Thermo Fisher Scientific) | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | Provides the sulfonyl chloride precursor. |

| Ambeed, Inc. | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | A supplier of various chemical building blocks, including the precursor. |

Technical Data

The following tables summarize the key quantitative data for this compound and its sulfonyl chloride precursor, compiled from supplier information.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 214209-98-0 | [1] |

| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |

| Molecular Weight | 272.07 g/mol | [1] |

| Melting Point | 167-169 °C | [1] |

| MDL Number | MFCD01569463 | [1] |

| Hazard Statements | Irritant | [1] |

Table 2: Properties of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 207974-14-9 | |

| Molecular Formula | C₆H₂BrClF₂O₂S | |

| Molecular Weight | 291.50 g/mol | |

| Melting Point | 38-42 °C | |

| Purity | ≥97% | |

| MDL Number | MFCD00042181 | |

| Hazard Statements | Causes severe skin burns and eye damage. |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the sulfonyl chloride precursor followed by its reaction with an ammonia source.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

A common method for the synthesis of aryl sulfonyl chlorides from the corresponding aniline is via a diazotization-sulfonylation reaction.

Materials:

-

2,5-Difluoro-4-bromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) in the presence of a copper catalyst

-

Ice

-

Suitable organic solvent (e.g., acetic acid, diethyl ether)

Procedure:

-

Diazotization: Dissolve 2,5-Difluoro-4-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

Sulfonylation: In a separate reaction vessel, prepare a solution of thionyl chloride or introduce sulfur dioxide gas into a suitable solvent containing a catalytic amount of cuprous chloride (CuCl).

-

Slowly add the cold diazonium salt solution to the sulfonylation mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).

-

Work-up: Quench the reaction mixture by carefully pouring it onto ice. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be further purified by crystallization or distillation if necessary.

Step 2: Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic substitution reaction.

Materials:

-

4-Bromo-2,5-difluorobenzenesulfonyl chloride

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

Procedure:

-

Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent and cool the solution in an ice bath.

-

Slowly add an excess of the ammonia source to the cooled solution with vigorous stirring. The reaction is typically rapid and exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: If a water-miscible solvent was used, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

-

Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

Potential Applications and Signaling Pathways

While specific biological targets for this compound are not extensively documented in publicly available literature, sulfonamides as a class are known to exhibit a wide range of biological activities.[2] Compounds with similar structural motifs have been investigated for their potential as antibacterial agents and as inhibitors of various enzymes in drug discovery programs.[2]

For instance, some sulfonamide derivatives have been studied as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[2] Although not definitively shown for this compound itself, a plausible signaling pathway for this class of compounds is the inhibition of viral replication through targeting essential viral enzymes.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Illustrative Biological Pathway: Inhibition of HCV Replication

The diagram below illustrates a potential mechanism of action for a sulfonamide-based inhibitor targeting the HCV NS5B polymerase. This is a hypothetical pathway for a compound of this class.

Caption: Hypothetical inhibition of HCV replication by a sulfonamide derivative.

Experimental Workflow: High-Throughput Screening

This diagram outlines a typical high-throughput screening (HTS) workflow to identify biologically active compounds.

Caption: A generalized high-throughput screening (HTS) workflow.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-2,5-difluorobenzenesulfonamide in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, two fluorine atoms, and a sulfonamide group provides a versatile scaffold for the synthesis of complex organic molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the creation of diverse compound libraries for drug discovery and the development of novel materials.

The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl and vinyl-aryl systems due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction typically involves an aryl or vinyl halide, a boronic acid, a palladium catalyst, and a base.

These application notes provide detailed protocols for the Suzuki coupling of this compound with various arylboronic acids, offering guidance on reaction optimization and execution.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

A typical experimental workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction itself, and finally, workup and purification of the product.

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzenesulfonamide. This reaction is a powerful tool for the synthesis of substituted 4-amino-2,5-difluorobenzenesulfonamide derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods for the synthesis of arylamines.[1] The specific application to this compound, an electron-deficient aryl bromide, allows for the introduction of diverse amine functionalities, paving the way for the creation of novel drug candidates and molecular probes.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3] The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-deficient substrates like this compound.

Recommended Reaction Conditions

Based on established protocols for electron-deficient aryl bromides and sulfonamide couplings, the following conditions are recommended for the Buchwald-Hartwig amination of this compound.[4][5]

| Component | Recommendation | Alternatives | Typical Loading/Concentration |

| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | 1-5 mol% |

| Ligand | Xantphos | BINAP, BrettPhos | 1.2-2.4 equivalents relative to Pd |

| Base | Cs₂CO₃ | K₃PO₄, K₂CO₃ | 1.5-2.5 equivalents |

| Solvent | Toluene | Dioxane, THF | 0.1 - 0.5 M |

| Temperature | 80-110 °C | Room temperature to 140 °C | - |

| Amine | Primary or Secondary Aliphatic/Aromatic Amine | Ammonia equivalents (e.g., Benzophenone imine) | 1.0-1.5 equivalents |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the desired amine (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of 0.2 M).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-amino-2,5-difluorobenzenesulfonamide.

Protocol for Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

-

This compound (286 mg, 1.0 mmol)

-

n-Butylamine (104 µL, 1.2 mmol)

-

Pd(OAc)₂ (4.5 mg, 0.02 mmol)

-

Xantphos (23 mg, 0.04 mmol)

-

Cs₂CO₃ (652 mg, 2.0 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

Follow the general protocol outlined above.

-

The reaction is typically complete within 12-24 hours.

-

Purification by flash chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended to isolate the pure product.

Visualizations

Caption: Reaction scheme for the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of palladium precursor and ligand. |

| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or NaOtBu (note: may affect functional group tolerance). | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Side Products | Reductive dehalogenation | Use a different ligand (e.g., a more sterically hindered one like BrettPhos). |

| Hydrolysis of the sulfonamide | Ensure anhydrous conditions. |

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide array of arylamine derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters may be necessary for challenging substrates or to maximize yields.

References

Application Notes and Protocols: 4-Bromo-2,5-difluorobenzenesulfonamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2,5-difluorobenzenesulfonamide as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug development.

Introduction

This compound is a versatile chemical intermediate characterized by a highly functionalized aromatic ring. The presence of bromine, two fluorine atoms, and a sulfonamide group makes it a valuable building block in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule. The sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents.

This intermediate is particularly relevant in the synthesis of targeted cancer therapies, such as inhibitors of the RAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.

Application in the Synthesis of RAF Kinase Inhibitors

This compound is a valuable precursor for the synthesis of potent and selective RAF kinase inhibitors. While direct synthesis of an approved drug from this specific intermediate is not widely published, its structural motifs are present in several known inhibitors. For instance, the synthesis of Dabrafenib, a BRAF inhibitor, involves the coupling of a substituted aniline with a difluorobenzenesulfonyl chloride to form a key sulfonamide bond. By analogy, this compound can be utilized to generate novel analogs of such inhibitors.

The general synthetic strategy involves the use of the sulfonamide nitrogen for coupling with an appropriate aromatic or heteroaromatic system, while the bromo-substituent allows for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce further molecular complexity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding sulfonyl chloride.

Reaction Scheme:

Materials:

-

4-Bromo-2,5-difluorobenzenesulfonyl chloride

-

Ammonia solution (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonia solution (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 158-162 °C |

Protocol 2: Application in the Synthesis of a Dabrafenib Analog via Suzuki Coupling

This protocol outlines a hypothetical synthesis of a Dabrafenib analog using this compound as a key intermediate. This exemplifies its utility in constructing complex drug molecules.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (e.g., 2-(1,1-dimethylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary (Hypothetical):

| Parameter | Expected Value |

| Typical Yield | 60-80% |

| Purity (by HPLC) | >97% |

Visualizations

Experimental Workflow for Synthesis

Caption: General experimental workflows for the synthesis and application of this compound.

Signaling Pathway Inhibition

The final pharmaceutical products synthesized using this compound as an intermediate, such as RAF kinase inhibitors, target the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer due to mutations in proteins like BRAF.

Caption: Inhibition of the MAPK/ERK signaling pathway by a RAF inhibitor synthesized using a this compound scaffold.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2,5-difluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The sulfonamide functional group is a key pharmacophore in a number of approved kinase inhibitors, known to form critical hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of a novel, hypothetical kinase inhibitor, BDB-1 , using 4-Bromo-2,5-difluorobenzenesulfonamide as a key starting material. We propose the synthesis of a potential inhibitor of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.

Target Rationale: BRAF Kinase